8-Bromoquinolin-4(1H)-one

HIV-1 integrase ALLINI antiviral resistance

8-Bromoquinolin-4(1H)-one (syn. 8-bromo-4-hydroxyquinoline, CAS 57798-00-2; also indexed under CAS 949507-29-3 for the tautomeric 8-bromo-1,4-dihydroquinolin-4-one) is a monobrominated quinolin-4(1H)-one heterocycle (C₉H₆BrNO, MW 224.05).

Molecular Formula C9H6BrNO
Molecular Weight 224.057
CAS No. 57798-00-2; 949507-29-3
Cat. No. B2839740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-4(1H)-one
CAS57798-00-2; 949507-29-3
Molecular FormulaC9H6BrNO
Molecular Weight224.057
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=CC2=O
InChIInChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
InChIKeyHLALMUWUZUGIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinolin-4(1H)-one (CAS 57798-00-2): Core Scaffold Identity and Procurement Baseline


8-Bromoquinolin-4(1H)-one (syn. 8-bromo-4-hydroxyquinoline, CAS 57798-00-2; also indexed under CAS 949507-29-3 for the tautomeric 8-bromo-1,4-dihydroquinolin-4-one) is a monobrominated quinolin-4(1H)-one heterocycle (C₉H₆BrNO, MW 224.05) . The compound features a bicyclic quinoline core with a carbonyl/hydroxyl group at the 4-position and a bromine atom at the 8-position. This substitution pattern places it within the broader class of halogenated 4-quinolones, a scaffold extensively exploited in anti-infective, antiviral, and kinase-targeted drug discovery programs [1]. As a crystalline solid requiring storage under inert atmosphere away from light (predicted b.p. 370.7 ± 22.0 °C, density 1.705 ± 0.06 g/cm³), the compound is primarily procured as a research intermediate for downstream functionalization rather than as a final active pharmaceutical ingredient .

Why Generic Substitution of 8-Bromoquinolin-4(1H)-one with Positional Isomers or Other 8-Halo Analogs Carries Quantifiable Risk


Within the quinolin-4(1H)-one family, both the position and identity of the halogen substituent exert non-interchangeable effects on biological target engagement and synthetic reactivity. Direct comparative data demonstrate that moving the bromine from the 8- to the 6-position can invert resistance profiles against clinically relevant viral mutants by over 30-fold [1], while substituting bromine with iodine or an amino group at the 8-position reduces target-mediated multimerization potency approximately 2-fold [1]. Furthermore, the C8–Br bond provides a kinetically distinct handle for palladium-catalyzed cross-coupling compared to the less reactive C8–Cl bond, directly affecting downstream derivatization efficiency [2]. These data collectively establish that 8-bromoquinolin-4(1H)-one is not functionally interchangeable with its closest regioisomeric or halogen-variant analogs.

8-Bromoquinolin-4(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Retained Antiviral Potency Against Drug-Resistant HIV-1 Integrase A128T Mutant vs. 6-Bromo Positional Isomer

In a direct head-to-head comparison using matched quinoline-based ALLINI scaffolds, the 8-bromo-substituted analog (compound 16ba) retained full antiviral potency against the ALLINI-resistant IN A128T mutant virus (IC₅₀ = 0.3 ± 0.1 µM), whereas the 6-bromo positional isomer (compound 17) suffered a dramatic ~34-fold loss of potency against the same mutant (WT IC₅₀ = 0.3 ± 0.1 µM vs. A128T IC₅₀ = 10.2 ± 2.5 µM) [1]. Both compounds were evaluated in the same late-stage antiviral assay using HEK293T cells transfected with replication-competent pNL4-3 constructs and TZM-bl reporter target cells [1].

HIV-1 integrase ALLINI antiviral resistance A128T mutant

Superior IN Multimerization EC₅₀ of 8-Bromo vs. 8-Iodo and 8-Amino Substituents in Quinoline-Based ALLINIs

In a systematic SAR study of 4-chlorophenylquinoline ALLINIs, the 8-bromo-substituted compound (ALLINI-2) demonstrated an in vitro IN multimerization EC₅₀ of 0.09 ± 0.01 µM, representing a ~2.2-fold improvement over the 8-iodo analog (8a, EC₅₀ = 0.20 ± 0.06 µM) and a ~2.1-fold improvement over the 8-amino analog (8b, EC₅₀ = 0.19 ± 0.05 µM), while being slightly more potent than the unsubstituted parent (1, EC₅₀ = 0.10 ± 0.02 µM) [1]. All compounds were evaluated under identical IN multimerization assay conditions [1].

HIV-1 integrase ALLINI multimerization structure-activity relationship

Validated Intermediate for DNA-PK Inhibitor Lead Series: Suzuki Coupling Gate to Nanomolar Potency

8-Bromo-2-morpholin-4-yl-quinolin-4-one, derived directly from the 8-bromoquinolin-4(1H)-one scaffold, served as the essential late-stage intermediate for generating a library of 8-aryl-substituted DNA-PK inhibitors via parallel Suzuki-Miyaura cross-coupling [1]. The resulting 8-substituted quinolin-4-ones yielded DNA-PK IC₅₀ values in the low nanomolar range when elaborated with dibenzothiophen-4-yl, dibenzofuran-4-yl, or biphen-3-yl groups, and were shown to be essentially equipotent with the corresponding chromen-4-one clinical candidate chemotype (NU7441, DNA-PK IC₅₀ = 30 nM) [1][2]. The 8-bromo intermediate was synthesized via thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl[1,3]dioxane-4,6-dione [1].

DNA-PK kinase inhibitor Suzuki coupling cancer therapeutics

C8–Br as a Superior Cross-Coupling Handle vs. C8–Cl for Modular Derivatization

The C8–Br bond in 8-bromoquinolin-4(1H)-one provides a kinetically competent oxidative addition partner for palladium-catalyzed cross-coupling, enabling site-selective Sonogashira and Suzuki-Miyaura reactions [1][2]. In 6,8-dibromoquinolin-4(1H)-one systems, the C8–Br bond participates selectively in Sonogashira coupling to yield 8-bromo-4H-pyrrolo[3,2,1-ij]quinolin-6-ones, demonstrating predictable regioselectivity [1]. This contrasts with the corresponding 8-chloro analogs, where the stronger C–Cl bond (~96 kcal/mol vs. ~81 kcal/mol for C–Br) requires harsher coupling conditions and exhibits slower oxidative addition kinetics, a well-established principle in organohalide reactivity [3].

Suzuki-Miyaura coupling Sonogashira coupling C–Br reactivity building block

Patent-Validated Intermediate for HCV NS3 Protease Inhibitor Manufacturing Process

Bromo-substituted quinolines, including intermediates derived from the 8-bromoquinolin-4(1H)-one scaffold, are explicitly claimed as key intermediates in Boehringer Ingelheim's convergent manufacturing process for acyclic HCV NS3 protease inhibitors [1][2]. The patented process (US 8,017,771; US 8,633,320) employs SNAr-type coupling between peptidic hydroxyproline fragments and halogenated bromoquinoline compounds, where the C8-bromo substituent serves as a requisite leaving group for the coupling step [1]. The commercial-scale synthesis described in the patent literature uses precursor chemistry directly accessible from 8-bromoquinolin-4(1H)-one via POCl₃-mediated chlorination at the 4-position [3].

HCV protease inhibitor Boehringer Ingelheim SNAr coupling process chemistry

8-Bromoquinolin-4(1H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


HIV-1 Integrase ALLINI Lead Optimization Requiring Mutant-Resilient Scaffolds

Research groups pursuing allosteric HIV-1 integrase inhibitors (ALLINIs) should prioritize the 8-bromoquinolin-4(1H)-one scaffold when designing compounds intended to maintain potency against the IN A128T resistance mutation. As demonstrated by Dinh et al. (2022), the 8-bromo substitution uniquely preserves antiviral activity against A128T (IC₅₀ = 0.3 µM), whereas the 6-bromo positional isomer loses ~34-fold potency. [1] This scenario is particularly relevant for programs targeting treatment-experienced patient populations where integrase resistance mutations have emerged.

Parallel Synthesis of DNA-PK Inhibitor Libraries via C8 Suzuki-Miyaura Diversification

Medicinal chemistry teams building DNA-PK inhibitor libraries should procure 8-bromoquinolin-4(1H)-one as a central diversification intermediate. The validated synthetic route via 8-bromo-2-morpholin-4-yl-quinolin-4-one enables parallel Suzuki-Miyaura coupling to explore C8-aryl SAR, with the resulting quinolin-4-ones demonstrating DNA-PK IC₅₀ values in the low nanomolar range—equipotent to the chromen-4-one clinical candidate NU7441. [2] This approach minimizes synthetic steps while maximizing structural diversity at the key C8 vector.

HCV NS3 Protease Inhibitor Process Chemistry and Scale-Up

Process chemistry groups engaged in HCV protease inhibitor manufacturing should source 8-bromoquinolin-4(1H)-one as the entry point to the Boehringer Ingelheim-patented SNAr coupling route. The established conversion to 4-chloro-8-bromoquinoline (POCl₃, reflux, 2 h) provides a scalable, patent-precedented intermediate for convergent assembly with peptidic fragments. [3] This scenario directly supports GMP campaign preparation and process validation for antiviral API synthesis.

Site-Selective Cross-Coupling Methodology Development on Quinoline Scaffolds

Synthetic methodology groups investigating regioselective functionalization of heterocycles can employ 8-bromoquinolin-4(1H)-one as a model substrate for probing C8 vs. alternative site reactivity. The ~15 kcal/mol weaker C–Br bond (vs. C–Cl) at this position provides a predictable oxidative addition handle, while documented site-selectivity in competitive 6,8-dibromo systems offers a benchmark for developing new catalytic methods. [4] This scenario supports fundamental reaction development with direct translatability to medicinal chemistry applications.

Quote Request

Request a Quote for 8-Bromoquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.